molecular formula C13H9FN2O2S B1291000 1-Benzenesulfonyl-5-fluoro-1H-pyrrolo[2,3-b]pyridine CAS No. 1015608-79-3

1-Benzenesulfonyl-5-fluoro-1H-pyrrolo[2,3-b]pyridine

Cat. No.: B1291000
CAS No.: 1015608-79-3
M. Wt: 276.29 g/mol
InChI Key: SBQNWSGBQDRMLK-UHFFFAOYSA-N
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Description

1-Benzenesulfonyl-5-fluoro-1H-pyrrolo[2,3-b]pyridine is a chemical compound with the molecular formula C13H9FN2O2S. It is known for its unique structure, which includes a benzenesulfonyl group attached to a pyrrolo[2,3-b]pyridine ring system with a fluorine atom at the 5-position. This compound is of interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

The synthesis of 1-Benzenesulfonyl-5-fluoro-1H-pyrrolo[2,3-b]pyridine typically involves the following steps:

    Starting Materials: The synthesis begins with the appropriate pyrrolo[2,3-b]pyridine derivative and benzenesulfonyl chloride.

    Reaction Conditions: The reaction is usually carried out in the presence of a base such as triethylamine or sodium hydroxide to facilitate the nucleophilic substitution reaction.

    Procedure: The pyrrolo[2,3-b]pyridine derivative is reacted with benzenesulfonyl chloride in an organic solvent such as dichloromethane or tetrahydrofuran. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.

    Purification: The crude product is purified by column chromatography or recrystallization to obtain the desired this compound in high purity.

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and yield.

Chemical Reactions Analysis

1-Benzenesulfonyl-5-fluoro-1H-pyrrolo[2,3-b]pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to introduce additional functional groups.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to modify the sulfonyl group.

    Substitution: The fluorine atom at the 5-position can be substituted with other nucleophiles under appropriate conditions, such as using sodium methoxide or potassium tert-butoxide.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common reagents and conditions used in these reactions include organic solvents, bases, and catalysts. The major products formed depend on the specific reaction and conditions employed.

Scientific Research Applications

1-Benzenesulfonyl-5-fluoro-1H-pyrrolo[2,3-b]pyridine has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and pharmaceuticals.

    Biology: The compound is studied for its potential biological activities, including its effects on various enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating diseases such as cancer and inflammatory conditions.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-Benzenesulfonyl-5-fluoro-1H-pyrrolo[2,3-b]pyridine involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular signaling and function. The exact molecular targets and pathways depend on the specific biological context and application.

Comparison with Similar Compounds

1-Benzenesulfonyl-5-fluoro-1H-pyrrolo[2,3-b]pyridine can be compared with other similar compounds, such as:

    1-Benzenesulfonyl-5-chloro-1H-pyrrolo[2,3-b]pyridine: Similar structure but with a chlorine atom instead of fluorine.

    1-Benzenesulfonyl-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile: Contains a carbonitrile group instead of fluorine.

    5-Fluoro-1H-pyrrolo[2,3-b]pyridine: Lacks the benzenesulfonyl group.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

1-(benzenesulfonyl)-5-fluoropyrrolo[2,3-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9FN2O2S/c14-11-8-10-6-7-16(13(10)15-9-11)19(17,18)12-4-2-1-3-5-12/h1-9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBQNWSGBQDRMLK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)N2C=CC3=CC(=CN=C32)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9FN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40640126
Record name 1-(Benzenesulfonyl)-5-fluoro-1H-pyrrolo[2,3-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40640126
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1015608-79-3
Record name 1-(Benzenesulfonyl)-5-fluoro-1H-pyrrolo[2,3-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40640126
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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